molecular formula C6H7F3O2 B3281081 4,4,4-Trifluorobutenol acetate CAS No. 728040-39-9

4,4,4-Trifluorobutenol acetate

Cat. No.: B3281081
CAS No.: 728040-39-9
M. Wt: 168.11 g/mol
InChI Key: XRNKOIHIBUKMQP-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobutenol acetate is an organic compound characterized by the presence of three fluorine atoms attached to a butenol backbone, with an acetate functional group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluorobutenol acetate typically involves the reaction of ethyl trifluoroacetate with a Grignard reagent to prepare benzyloxy-substituted alkyl-trifluoromethyl ketone. This intermediate is then subjected to a reduction reaction to produce 1-benzyloxy-trifluoro-substituted alkyl, which is hydrolyzed to yield 4,4,4-Trifluorobutenol .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of ethyl trifluoroacetate and Grignard reagents is common due to the availability and cost-effectiveness of these raw materials. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluorobutenol acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethyl ketones, trifluoromethyl alcohols, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

4,4,4-Trifluorobutenol acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluorobutenol acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds, increasing its stability and reactivity. This makes it effective in modulating biological pathways and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluorobutenol acetate is unique due to its combination of a trifluoromethyl group and an acetate functional group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

728040-39-9

Molecular Formula

C6H7F3O2

Molecular Weight

168.11 g/mol

IUPAC Name

4,4,4-trifluorobut-2-enyl acetate

InChI

InChI=1S/C6H7F3O2/c1-5(10)11-4-2-3-6(7,8)9/h2-3H,4H2,1H3

InChI Key

XRNKOIHIBUKMQP-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)OC/C=C/C(F)(F)F

SMILES

CC(=O)OCC=CC(F)(F)F

Canonical SMILES

CC(=O)OCC=CC(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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